PD 102807 - 23062-91-1

PD 102807

Catalog Number: EVT-254106
CAS Number: 23062-91-1
Molecular Formula: C23H24N2O4
Molecular Weight: 392.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PD 102807 is a synthetically derived chemical compound extensively utilized in scientific research for its highly selective antagonistic activity towards the muscarinic acetylcholine receptor subtype 4 (M4 mAChR) [, ]. This selectivity makes it a valuable tool for investigating the specific roles and functions of M4 receptors within various physiological processes, particularly within the central and peripheral nervous systems [, , , , , ].

Future Directions
  • Drug Development: Further investigation into the therapeutic potential of PD 102807 and its analogues for treating neurological, respiratory, and other diseases is warranted, given its high selectivity for M4 receptors [, , ].
  • Understanding Biased Signaling: Exploring the mechanisms underlying PD 102807's biased agonism at M3 receptors could lead to novel therapeutic approaches targeting specific signaling pathways [, ].
  • Developing Novel Tools: Designing and synthesizing new generations of M4-selective antagonists with improved potency, selectivity, and pharmacological properties will be crucial for advancing research in this field [, ].
  • Investigating Receptor Subtype Interactions: Further research should explore the interplay between different muscarinic receptor subtypes in various physiological systems to gain a more comprehensive understanding of cholinergic signaling [, ].

Oxotremorine

  • Compound Description: Oxotremorine is a non-selective muscarinic acetylcholine receptor agonist. It is frequently used as a research tool to investigate the function of muscarinic receptors in various tissues, including the brain. []
  • Relevance: Oxotremorine was used as a full agonist in studies characterizing muscarinic receptor subtypes in rat and human neocortex. Researchers compared the effects of oxotremorine with those of PD 102807 to understand the specific receptor subtypes involved in acetylcholine release. This comparison helped to establish the role of PD 102807 as a selective antagonist for the M4 muscarinic receptor subtype. []

Tripitramine

  • Compound Description: Tripitramine is a muscarinic acetylcholine receptor antagonist with selectivity for the M2 subtype. []
  • Relevance: Tripitramine was one of the antagonists used to characterize the muscarinic receptor subtype responsible for autoinhibition of acetylcholine release in rat and human neocortex. Its effects were compared with those of PD 102807, providing further evidence for the M4 selectivity of PD 102807. []

Tripinamide

  • Compound Description: Tripinamide is a muscarinic acetylcholine receptor antagonist with a preference for the M2 subtype. []
  • Relevance: Similar to tripitramine, tripinamide was used to characterize the muscarinic receptor subtype mediating autoinhibition of acetylcholine release in rat and human neocortex. The comparison of its effects with those of PD 102807 contributed to the understanding of PD 102807's selectivity for the M4 subtype. []

AQ-RA 741 (11-[[4-[4-(diethylamino)butyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido(2,3-b)[1,4]benzodiazepine-6-one)

  • Compound Description: AQ-RA 741 is a muscarinic acetylcholine receptor antagonist with preference for the M2 subtype. []
  • Relevance: In the study characterizing muscarinic receptor subtypes, AQ-RA 741 was used to assess the subtype involved in acetylcholine release autoinhibition. The findings, when compared to PD 102807's effects, further supported the classification of PD 102807 as an M4 receptor antagonist. []

Himbacine

  • Compound Description: Himbacine is a muscarinic acetylcholine receptor antagonist with some selectivity for the M2 and M4 subtypes. []
  • Relevance: Researchers used himbacine to investigate muscarinic receptor subtypes involved in acetylcholine release autoinhibition. Comparison of its effects with PD 102807 helped delineate the specific subtype targeted by PD 102807. []

4-Diphenylacetoxy-N-methylpiperidine Methobromide

  • Compound Description: 4-Diphenylacetoxy-N-methylpiperidine methobromide is a muscarinic acetylcholine receptor antagonist with a preference for M1 and M3 subtypes. []
  • Relevance: This compound was utilized in studies investigating the muscarinic receptor subtype responsible for autoinhibition of acetylcholine release. The observed differences in its effects compared to PD 102807 further supported the specific action of PD 102807 on the M4 subtype. []

Methoctramine

  • Compound Description: Methoctramine is a muscarinic acetylcholine receptor antagonist with selectivity for the M2 subtype. []
  • Relevance: In studies focused on identifying the muscarinic receptor subtype involved in acetylcholine release autoinhibition, methoctramine played a crucial role. Its effects were contrasted with those of PD 102807, contributing to the understanding of PD 102807's M4 receptor specificity. []

AF-DX 116 (11[[2-[(diethyl-amino)methyl]-1-piperidinyl] acetyl] 5,11-dihydro-6H-pyrido(2,3-b)[1,4]benzodiazepine-6-one)

  • Compound Description: AF-DX 116 is a selective antagonist for the M2 muscarinic acetylcholine receptor subtype. [, , ]
  • Relevance: AF-DX 116 has been used in several studies related to PD 102807:
    • In the context of investigating muscarinic receptor subtypes, AF-DX 116 was used as a tool to understand the specific subtype targeted by PD 102807. The contrasting effects between the two compounds helped establish the specific action of PD 102807 on the M4 subtype. []
    • AF-DX 116 was employed to elevate striatal acetylcholine levels by blocking the inhibitory M2 receptors. This manipulation helped to reveal the role of M4 receptors in levodopa-induced dyskinesia and highlighted the contrasting effects of PD 102807 and AF-DX 116 on this motor disorder. []
    • In studies exploring novel regulatory systems for acetylcholine release, AF-DX 116 was used to suppress the autoinhibition of acetylcholine release mediated by the M2 receptor subtype. This helped researchers understand the complex interplay between different muscarinic receptor subtypes in regulating acetylcholine levels. []

Hexahydro-sila-difenidol

  • Compound Description: Hexahydro-sila-difenidol is a muscarinic acetylcholine receptor antagonist with a preference for the M2 and M4 subtypes. []
  • Relevance: This compound was employed to study the muscarinic receptor subtype involved in acetylcholine release autoinhibition. Its actions were compared with those of PD 102807, further supporting the M4 receptor selectivity of PD 102807. []

Pirenzepine

  • Compound Description: Pirenzepine is a muscarinic acetylcholine receptor antagonist with selectivity for the M1 subtype. [, ]
  • Relevance: Pirenzepine was used in studies characterizing the muscarinic receptor subtype mediating acetylcholine release autoinhibition and in examining cholinergic modulation of synaptic transmission. Its effects were compared to those of PD 102807, helping to define the specific subtype targeted by PD 102807. [, ]

Methacholine (MCh)

  • Compound Description: Methacholine is a synthetic choline ester that acts as a non-selective muscarinic receptor agonist. It is often used in clinical settings to diagnose asthma and other conditions involving airway hyperresponsiveness. []
  • Relevance: Methacholine served as a reference compound in studies exploring the effects of PD 102807 on airway smooth muscle cells. Researchers observed that PD 102807 inhibited methacholine-induced calcium mobilization, indicating that PD 102807 could potentially modulate airway smooth muscle contraction through its interaction with M3 muscarinic receptors. []

Darifenacin

  • Compound Description: Darifenacin is a muscarinic acetylcholine receptor antagonist with selectivity for the M3 subtype. []
  • Relevance: Darifenacin was used to investigate the role of M3 muscarinic receptors in acetylcholine release regulation. By comparing its effects with those of PD 102807, researchers could further differentiate the actions of these two compounds on various muscarinic receptor subtypes. []

Gallamine

  • Compound Description: Gallamine is a non-depolarizing neuromuscular blocking agent that also acts as a muscarinic acetylcholine receptor antagonist, primarily targeting the M2 subtype. []
  • Relevance: Gallamine was employed in studies examining the role of M2 muscarinic receptors in cholinergic modulation of synaptic transmission within the periaqueductal gray. By comparing its effects to those of PD 102807, researchers could differentiate between the actions of M2 and M4 receptor antagonists in this brain region. []

Carbachol

  • Compound Description: Carbachol is a cholinergic agonist that activates both muscarinic and nicotinic acetylcholine receptors. []
  • Relevance: Carbachol was used as a tool to investigate cholinergic modulation of synaptic transmission in the periaqueductal gray. Researchers observed that carbachol's effects were differentially affected by the M1/M3 antagonist pirenzepine, the M2 antagonist gallamine, and the M4 antagonist PD 102807. This differentiation highlighted the distinct roles of these muscarinic receptor subtypes in modulating synaptic activity. []

Physostigmine

  • Compound Description: Physostigmine is a reversible acetylcholinesterase inhibitor that increases acetylcholine levels in the synaptic cleft. []
  • Relevance: Physostigmine was used to investigate the role of acetylcholine in modulating synaptic transmission in the periaqueductal gray. Its effects were compared to those of carbachol in the presence of various muscarinic receptor antagonists, including PD 102807. These experiments helped to clarify the specific muscarinic receptor subtypes involved in mediating the effects of acetylcholine on synaptic transmission. []
  • Compound Description: CI-1017 is a muscarinic acetylcholine receptor agonist with selectivity for M1 and M4 subtypes. []
  • Relevance: CI-1017 was used to induce the accumulation of L-3,4-dihydroxyphenylalanine (L-DOPA) in the mesolimbic region and striatum. PD 102807 derivative compound 24 effectively blocked this CI-1017-induced effect, suggesting that compound 24, like PD 102807, acts on M4 receptors. []

MT3

  • Compound Description: MT3 is a peptide toxin isolated from the venom of the Eastern Green Mamba (Dendroaspis angusticeps). It acts as a selective antagonist for the M4 muscarinic acetylcholine receptor subtype. []
  • Relevance: MT3 served as a benchmark for M4 receptor selectivity in comparison to the synthetically derived PD 102807 and its analogues. The high selectivity of PD 102807 analogues, such as compound 28, was highlighted by comparing their selectivity profiles to that of MT3. []

Compound 24

  • Compound Description: Compound 24 is a structurally related analog of PD 102807, exhibiting high selectivity for the M4 muscarinic acetylcholine receptor subtype. It demonstrates the ability to cross the blood-brain barrier, making it a potential candidate for in vivo studies targeting central M4 receptors. []
  • Relevance: Compound 24 represents an advancement in the development of potent and selective M4 antagonists based on the core structure of PD 102807. Its ability to block the effects of the M1/M4 agonist CI-1017 further validated the M4-selective profile of this PD 102807 analog. []

Compound 28

  • Compound Description: Compound 28 is a highly selective antagonist for the M4 muscarinic acetylcholine receptor subtype. It displays remarkable selectivity, surpassing even the natural M4 antagonist MT3 in its ability to differentiate between M4 and other muscarinic receptor subtypes. []
  • Relevance: Compound 28 exemplifies the successful development of potent and highly selective M4 antagonists derived from the parent compound PD 102807. Its exceptional selectivity profile highlights the potential for further exploration and optimization of PD 102807 analogs in the search for novel therapeutics targeting M4 receptors. []
Source and Classification

PD 102807 is classified under muscarinic receptor antagonists, specifically targeting the M4 subtype while exhibiting biased activity towards the M3 subtype. Its chemical structure has been explored in various studies, highlighting its potential in pharmacological research and therapeutic applications .

Synthesis Analysis

Methods and Technical Details

The synthesis of PD 102807 involves several key steps:

  1. Core Structure Formation: The initial step focuses on constructing the core structure through condensation and cyclization reactions.
  2. Functional Group Modifications: After establishing the core, various functional groups are introduced to enhance the compound's chemical properties.
  3. Purification: The synthesized compound undergoes purification processes such as recrystallization or chromatography to achieve high purity levels.

While specific industrial production methods are not widely documented, it is likely that these laboratory synthesis techniques are scaled up with optimizations for cost-effectiveness and yield .

Molecular Structure Analysis

Structure and Data

PD 102807's molecular formula is C14_{14}H15_{15}N2_{2}O, with a molecular weight of approximately 229.28 g/mol. The compound features a complex structure that facilitates its interaction with muscarinic receptors. Detailed structural data can be obtained from crystallographic studies or computational modeling, which illustrate the spatial arrangement of atoms and functional groups critical for its biological activity .

Chemical Reactions Analysis

Reactions and Technical Details

PD 102807 participates in several chemical reactions:

  • Oxidation: This process may involve the addition of oxygen or removal of hydrogen, typically using reagents like potassium permanganate.
  • Reduction: Involves adding hydrogen or removing oxygen, often utilizing lithium aluminum hydride.
  • Substitution Reactions: These entail replacing one functional group with another, which can modify the compound's reactivity and properties.

The outcomes of these reactions depend on specific conditions and reagents used, leading to various products such as ketones or alcohols .

Mechanism of Action

Process and Data

PD 102807 operates primarily as an antagonist at the M4 muscarinic receptor while exhibiting biased agonism at the M3 receptor. Its mechanism involves:

  • Activation of Beta-Arrestin Pathway: PD 102807 selectively activates this pathway, leading to internalization of the M3 muscarinic receptor without triggering Gq-mediated calcium signaling.
  • Phosphorylation Events: The compound induces phosphorylation of AMP-activated protein kinase (AMPK) and acetyl-coenzyme A carboxylase (ACC), contributing to reduced airway smooth muscle contractility.

This unique signaling profile differentiates PD 102807 from other muscarinic receptor ligands, making it a subject of interest for therapeutic development .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

PD 102807 exhibits distinct physical and chemical properties:

  • Solubility: The compound is soluble in dimethyl sulfoxide, which is often used as a solvent in biological assays.
  • Stability: Stability data may vary based on storage conditions and formulation but generally requires protection from light and moisture.

Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry can provide further insights into its physical properties .

Applications

Scientific Uses

PD 102807 has potential applications in various scientific fields:

  • Pharmacology: It serves as a valuable tool for studying muscarinic receptor signaling pathways.
  • Therapeutic Development: The compound shows promise in treating obstructive airway diseases by modulating smooth muscle contractility through selective receptor interactions.

Research continues to explore its efficacy and safety profiles in clinical settings, emphasizing its role in advancing therapeutic strategies for respiratory conditions .

Properties

CAS Number

23062-91-1

Product Name

PD 102807

IUPAC Name

ethyl 17-methoxy-6-methyl-12-oxa-1,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),5,9,14(19),15,17-heptaene-5-carboxylate

Molecular Formula

C23H24N2O4

Molecular Weight

392.4 g/mol

InChI

InChI=1S/C23H24N2O4/c1-4-28-23(26)20-13(2)24-18-7-8-19-17(21(18)20)12-25-10-9-14-11-15(27-3)5-6-16(14)22(25)29-19/h5-8,11,22,24H,4,9-10,12H2,1-3H3

InChI Key

VDDUJINYXKGZLV-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC2=C1C3=C(C=C2)OC4C5=C(CCN4C3)C=C(C=C5)OC)C

Synonyms

3,6a,11,14-Tetrahydro-9-methoxy-2-methyl-(12H)-isoquino[1,2-b]pyrrolo[3,2-f][1,3]benzoxazine-1-carboxylic acid, ethyl ester

Canonical SMILES

CCOC(=O)C1=C(NC2=C1C3=C(C=C2)OC4C5=C(CCN4C3)C=C(C=C5)OC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.